![molecular formula C16H12N4O3S B2448815 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea CAS No. 1219844-84-4](/img/structure/B2448815.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

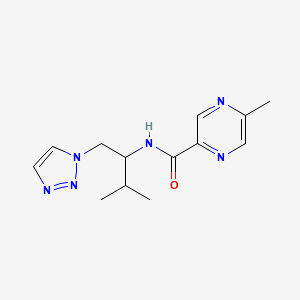

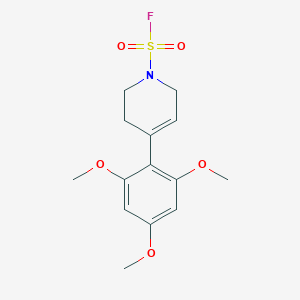

The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea” is a part of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Synthesis Analysis

The synthesis of these compounds involves a Pd - catalyzed C-N cross - coupling . The crude product obtained is a reddish-brown substance, which upon column chromatographic purification using ethyl acetate-hexane (2:98) as an eluent system, furnishes a yellow powder .Molecular Structure Analysis

The molecular structure of the compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 . One carbon–oxygen double bond exists in the compound, the C O double bond distance – (C13 O2) is 1.173(4) Å .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Pd - catalyzed C-N cross - coupling . The reaction mixture is filtrated and the filtrate is concentrated under vacuum to remove the solvent. The residue is dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Applications De Recherche Scientifique

Antioxidant Activity

Research into coumarin substituted heterocyclic compounds, which share structural similarities with the compound , demonstrates significant antioxidant activities. For instance, a study on the preparation, characterization, and antioxidant determination of a coumarin derivative revealed high scavenging activity against DPPH radicals, showing potential for antioxidant applications (Afnan E. Abd-Almonuim et al., 2020).

Electrochromic Materials

The compound's structural analogs, such as thiadiazolo[3,4-c]pyridine, have been explored for their potential in electrochromics. A study introduced a novel donor-acceptor-type conjugated polymer with excellent electrochromic properties, highlighting the promise of these materials in developing neutral green electrochromic polymers (Shouli Ming et al., 2015).

Supramolecular Chemistry

Research on 2,6-bis(2-benzimidazolyl)pyridine showcases the use of similar compounds in forming highly stable supramolecular complexes with urea. These complexes have been characterized for their potential in chemical and biological recognition, indicating the compound's relevance in designing recognition systems (B. Chetia, P. Iyer, 2006).

Luminescence Sensing

A study on Zn-MOFs employing similar structural motifs demonstrated high luminescence sensing performance toward various analytes, including ions and antibiotics, in aqueous media. This research underscores the potential of using such compounds in developing sensors for environmental monitoring and medical diagnostics (Guoxuan Xian et al., 2022).

Synthesis and Characterization

Various studies have focused on synthesizing and characterizing novel derivatives of related compounds for diverse applications, including antimicrobial and anticancer activities. For example, the synthesis and characterization of new pyridines from specific precursors have been explored for their biological activities, offering insights into the compound's potential in pharmaceutical development (Safaa I. Elewa et al., 2021).

Mécanisme D'action

The mechanism of action of these compounds is related to their anticancer activity. They have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Further mechanistic studies revealed that one of the compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3S/c21-15(18-10-4-5-13-14(7-10)23-9-22-13)20-16-19-12(8-24-16)11-3-1-2-6-17-11/h1-8H,9H2,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHGIYSTBIOVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-difluorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2448734.png)

![2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2448737.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2448738.png)

![N-(4-isopropylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2448742.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2448743.png)

![N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2448746.png)

![methyl 2-[[(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2448748.png)

![2-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2448751.png)